![molecular formula C20H19N3O2S B2731844 N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide CAS No. 1019099-96-7](/img/structure/B2731844.png)

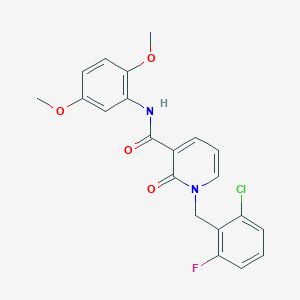

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . More interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .

Synthesis Analysis

Pyrazolines were synthesized according to the published procedures in the literature . In brief, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for synthesis .Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is characterized by a nitrogen-based hetero-aromatic ring .Chemical Reactions Analysis

The synthesis of pyrazolines involves the reaction of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride .Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Evaluation

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide and its derivatives have been computationally and pharmacologically evaluated. One study investigated heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds similar in structure to the specified molecule, for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some compounds showed binding and moderate inhibitory effects in all assays, while others demonstrated good affinity for COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects (Faheem, 2018).

Antioxidant Activity of Coordination Complexes

Another study synthesized pyrazole-acetamide derivatives and created coordination complexes with Co(II) and Cu(II). These complexes were characterized by various spectroscopic techniques and their solid-state structures established by X-ray crystallography. The research also evaluated the antioxidant activity of these ligands and their complexes, demonstrating significant antioxidant activity (Chkirate et al., 2019).

Glutaminase Inhibition for Antitumor Activity

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the specified compound, have been synthesized and evaluated as glutaminase inhibitors. These analogs were explored for their potential in inhibiting kidney-type glutaminase, a therapeutic target in cancer. Some analogs demonstrated similar potency and improved solubility compared to BPTES, showing promise in antitumor activities in vitro and in vivo (Shukla et al., 2012).

Anti-inflammatory Activity

Synthesis of derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound similar to the one specified, demonstrated significant anti-inflammatory activity in some derivatives (Sunder & Maleraju, 2013).

Wirkmechanismus

While the mechanism of action for the specific compound you’re asking about is not available, pyrazoline derivatives have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Eigenschaften

IUPAC Name |

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-14-7-9-16(10-8-14)23-20(17-12-26(25)13-18(17)22-23)21-19(24)11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAVWEMBWBDLRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2731761.png)

![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2731773.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2731776.png)

![2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2731778.png)

![2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid](/img/structure/B2731781.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,8-dimethylchromen-2-one](/img/structure/B2731783.png)